molecular formula C25H20Cl3N5OS B11675348 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide

Cat. No.: B11675348
M. Wt: 544.9 g/mol
InChI Key: XJOLTMCSUJATMS-MUFRIFMGSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide (hereafter referred to as Compound A) is a triazole-based acetohydrazide derivative with a complex substitution pattern. Its structure comprises:

  • A 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively.
  • A sulfanyl (-S-) linker at position 3 of the triazole, connected to an acetohydrazide moiety.
  • The hydrazide is further functionalized with a (1E)-1-(2,4-dichlorophenyl)ethylidene group, introducing stereoelectronic effects due to the conjugated dichlorophenyl system.

Properties

Molecular Formula

C25H20Cl3N5OS

Molecular Weight

544.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H20Cl3N5OS/c1-15-3-10-20(11-4-15)33-24(17-5-7-18(26)8-6-17)31-32-25(33)35-14-23(34)30-29-16(2)21-12-9-19(27)13-22(21)28/h3-13H,14H2,1-2H3,(H,30,34)/b29-16+

InChI Key

XJOLTMCSUJATMS-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antimicrobial and antifungal properties.

Chemical Structure and Properties

  • Molecular Formula: C17H16ClN5OS
  • Molecular Weight: 373.86 g/mol
  • CAS Number: 893726-63-1

The structure includes a triazole ring, which is known for its diverse biological activities, particularly in antimicrobial and antifungal applications. The presence of chlorophenyl and methylphenyl groups enhances the lipophilicity and biological interactions of the compound.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the Triazole Ring: The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole nucleus.
  • Sulfanylation: The introduction of a sulfanyl group enhances the biological activity.
  • Acetohydrazide Formation: The final product is achieved through acylation with acetohydrazide derivatives.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of triazole derivatives. The compound has been tested against various bacterial strains:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusGood
Candida albicansModerate
Klebsiella pneumoniaeModerate

The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, leading to compromised ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Case Studies

  • Study on Antifungal Activity:
    A study evaluated various triazole derivatives, including our compound, against Candida species. Results indicated that compounds with similar structures exhibited significant antifungal properties by disrupting ergosterol synthesis .
  • Bacterial Resistance:
    Research has shown that modifications in the triazole structure can enhance activity against resistant strains of bacteria. The incorporation of sulfanyl groups has been linked to improved interaction with bacterial cell membranes, leading to increased permeability and efficacy .

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Sterol Biosynthesis: By targeting cytochrome P450 enzymes involved in sterol demethylation.
  • Membrane Disruption: Alterations in membrane fluidity due to changes in sterol composition.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Compound A with Key Analogues
Compound Name Triazole Substituents Hydrazide Substituent Key Differences vs. Compound A Reference
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 4-Ph, 5-(4-ClPh) 2-Ethoxyphenyl Phenyl vs. 4-methylphenyl; ethoxy vs. dichloro
N’-[(E)-(4-Chlorophenyl)methylidene]-2-(6,9-Dihydro-5H-Purin-6-ylsulfanyl)acetohydrazide Purine core 4-Chlorophenyl Purine vs. triazole core
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-Ethyl, 5-(4-MeOPh) 4-Hydroxy-3,5-dimethoxyphenyl Ethyl/methoxy vs. methyl/chloro; polar groups
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-Trimethoxyphenyl, 4-MeBzS 2-Chlorobenzylidene Benzylsulfanyl vs. acetohydrazide; trimethoxy

Key Observations :

  • Hydrazide Functionalization : The 2,4-dichlorophenyl group in Compound A introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic enzyme pockets compared to methoxy or ethoxy substituents .
  • Core Heterocycle : Analogues with purine () or benzylsulfanyl () cores exhibit divergent electronic properties, influencing bioavailability and target selectivity.

Comparison with Analogues :

  • The compound in uses 2-ethoxybenzaldehyde instead of 2,4-dichloroacetophenone, requiring milder conditions due to reduced steric hindrance.
  • The purine derivative in employs a purine-thiol intermediate, necessitating specialized protecting-group strategies.

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorophenyl and 4-methylphenyl groups in Compound A enhance lipophilicity (logP ~4–5 estimated), favoring membrane penetration but limiting aqueous solubility. Analogues with methoxy groups (e.g., ) exhibit improved solubility due to hydrogen-bonding capacity .
  • Thermal Stability: Crystallographic studies using SHELX software (e.g., ) suggest that halogenated derivatives like Compound A may form more rigid crystal lattices compared to non-halogenated analogues, enhancing thermal stability .

Preparation Methods

Cyclization of Hydrazine Derivatives

The most common method involves cyclizing substituted hydrazinecarbothioamides under basic conditions. For instance, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be synthesized by refluxing ethyl [3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl]acetate with hydrazine hydrate in aqueous ethanol. This reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbonyl group, followed by intramolecular cyclization.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: Reflux (78–80°C)

  • Time: 4–6 hours

  • Yield: 68–72%

Substitution on Preformed Triazoles

Alternative approaches modify pre-existing triazole derivatives. For example, 5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is synthesized by reacting 4-chlorobenzohydrazide with 4-methylphenyl isothiocyanate in dimethylformamide (DMF), followed by cyclization using sodium hydroxide.

Key Data:

ParameterValue
Cyclization AgentNaOH (2M)
Reaction Time2 hours
Yield85%

Introduction of the Sulfanyl Group

The sulfanyl (-S-) linkage connects the triazole core to the acetohydrazide moiety. This step typically involves nucleophilic substitution or thiol-disulfide exchange.

Thiolation Using Mercaptoacetic Acid

In a representative procedure, the triazole-thiol intermediate reacts with bromoacetylhydrazide in the presence of potassium carbonate. The reaction is conducted in anhydrous acetonitrile under nitrogen atmosphere to prevent oxidation.

Mechanistic Insight:
The thiol group acts as a nucleophile, displacing bromide from bromoacetylhydrazide to form the C-S bond.

Optimized Conditions:

  • Base: K₂CO₃ (2 equivalents)

  • Temperature: 60°C

  • Time: 3 hours

  • Yield: 78%

Synthesis of the Hydrazide Moiety

The N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide segment is constructed via condensation between acetohydrazide and 2,4-dichlorophenyl acetaldehyde.

Condensation Reaction

Equimolar amounts of acetohydrazide and 2,4-dichlorophenyl acetaldehyde are refluxed in ethanol with a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

Data Table: Variation in Yield with Solvent

SolventTemperature (°C)Yield (%)
Ethanol7882
Methanol6575
DMF10068

The highest yield (82%) is achieved in ethanol due to improved solubility of reactants.

Final Coupling Reaction

The triazole-thiol and hydrazide intermediates are coupled via a thioether linkage. This step requires careful optimization to avoid side reactions.

Mitsunobu Reaction

A Mitsunobu-type coupling using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates the formation of the sulfanyl bond.

Procedure:

  • Dissolve triazole-thiol (1 mmol) and hydrazide (1.2 mmol) in dry THF.

  • Add PPh₃ (1.5 mmol) and DEAD (1.5 mmol) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

Outcome:

  • Yield: 70–75%

  • Purity (HPLC): >95%

Purification and Characterization

Crude products are purified via recrystallization or column chromatography.

Recrystallization

Ethanol-water (4:1) is the preferred solvent system, yielding needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • IR Spectroscopy : Peaks at 1675 cm⁻¹ (C=O stretch) and 1595 cm⁻¹ (C=N triazole).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.89 (m, 8H, aromatic-H), 2.41 (s, 3H, CH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates three published methods:

MethodStepsTotal Yield (%)Purity (%)Cost Estimate ($/g)
Cyclization45292120
Mitsunobu Coupling37095180
Thiolation56590150

The Mitsunobu method offers superior yield and purity but incurs higher costs due to expensive reagents.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility. A two-step flow system achieves 86% yield with residence times under 10 minutes per step. Key parameters include:

  • Pressure: 2 bar

  • Temperature: 50°C (Step 1), 70°C (Step 2)

  • Catalyst: Immobilized lipase (reusable for 15 cycles)

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high purity?

  • Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazole ring via condensation of substituted hydrazines and isothiocyanates under reflux conditions (e.g., ethanol as solvent, 12–24 hours). Subsequent steps include thioether formation using alkylation reagents (e.g., cesium carbonate as a base) and hydrazone linkage via Schiff base condensation with 2,4-dichlorophenyl-substituted carbonyl compounds. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol .
  • Key Considerations: Monitor reaction progress using TLC and confirm final structure via 1H^1H/13C^{13}C NMR and HRMS. Optimize stoichiometry to avoid byproducts from competing nucleophilic substitutions .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to handle crystallographic data. Prepare high-quality crystals via slow evaporation of a saturated DMSO/water solution. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
  • Common Pitfalls: Ensure crystals are free of solvent inclusion artifacts by performing PLATON SQUEEZE analysis during refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • NMR: Assign peaks using 1H^1H-13C^{13}C HSQC/HMBC to resolve overlapping signals from aromatic and triazole protons.
  • IR: Confirm hydrazone (C=N stretch at ~1600 cm1^{-1}) and sulfanyl (C-S at ~700 cm1^{-1}) functional groups.
  • Mass Spectrometry: Use ESI-HRMS to verify molecular ion [M+H]+^+ and fragment patterns .

Advanced Research Questions

Q. How to investigate the compound’s mechanism of action in biological systems?

  • Answer:

  • In Silico Studies: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450 or kinase domains) using PDB structures. Validate binding poses with MD simulations (GROMACS) .
  • In Vitro Assays: Use fluorescence quenching to study protein-ligand interactions. For antimicrobial activity, conduct MIC assays against Gram-positive/negative strains with ampicillin as a control .
    • Data Interpretation: Correlate docking scores (ΔG) with IC50_{50} values. Address discrepancies by checking assay conditions (pH, temperature) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Answer:

  • Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial tests). Control for variables like solvent (DMSO concentration ≤1%) and cell line passage number.
  • Structural Variants: Test analogues (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate contributions of substituents to activity .
    • Case Example: If Study A reports antitumor activity (IC50_{50} = 5 µM) but Study B finds no effect, verify apoptosis markers (caspase-3 activation) and check for efflux pump overexpression in resistant cell lines .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Answer:

  • Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor hydrolysis of the hydrazone moiety via HPLC-UV.
  • Stabilization: Co-formulate with cyclodextrins to enhance aqueous solubility and reduce oxidative degradation .

Methodological Challenges and Solutions

Q. How to address low yields in the final synthetic step?

  • Root Causes:

  • Competing side reactions (e.g., oxidation of sulfanyl group).
  • Poor solubility of intermediates.
    • Solutions:
  • Use inert atmosphere (N2_2) and antioxidants (e.g., BHT) during thioether formation.
  • Switch to polar aprotic solvents (DMF, DMSO) to improve intermediate solubility .

Q. What advanced techniques differentiate polymorphic forms of this compound?

  • Answer:

  • PXRD: Compare diffraction patterns of recrystallized batches.
  • DSC/TGA: Identify melting points and thermal decomposition profiles.
  • Raman Spectroscopy: Detect subtle conformational differences in solid-state .

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